molecular formula C14H15N3O3 B11849240 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione CAS No. 1392484-74-0

3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione

Cat. No.: B11849240
CAS No.: 1392484-74-0
M. Wt: 273.29 g/mol
InChI Key: AOKQLCXGSOPZQV-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a dihydro-dione system. Its structural uniqueness lies in the [3,2-d] ring fusion, distinguishing it from the more common [2,3-d] isomers (e.g., compounds in and ), which may influence conformational stability and target binding .

Properties

CAS No.

1392484-74-0

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,4a,5,7a-tetrahydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N3O3/c1-20-10-4-2-9(3-5-10)8-17-13(18)12-11(6-7-15-12)16-14(17)19/h2-7,11-12,15H,8H2,1H3,(H,16,19)

InChI Key

AOKQLCXGSOPZQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3C(C=CN3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione typically involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the pyrrolo[3,2-d]pyrimidine core with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.

    Reduction and Cyclization: The final step involves the reduction of the intermediate product followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the pyrrolo[3,2-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl group, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs.

Industry

In industry, this compound can be used in the synthesis of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrrolo-pyrimidine derivatives, but key differences in substituents and ring fusion impact its properties:

Compound Core Structure Substituents Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Methoxybenzyl at C3 Unique [3,2-d] fusion; dione groups at C2/C4 enhance polarity
4j () Pyrrolo[2,3-d]pyrimidine 4-Methoxybenzyl at C7 [2,3-d] isomerism; similar methoxy group but at C7; high melting point (>250°C)
7-Thio derivatives () Cyclopenta[d]pyrimidine Thioether groups at C7 Antioxidant activity; sulfur substituents improve radical scavenging
N4-Aryl-pyrrolo[2,3-d]pyrimidines () Pyrrolo[2,3-d]pyrimidine Chlorophenyl, methylbenzyl at C6/C4 Kinase inhibitors; diamine groups enhance receptor binding

Key Observations :

  • Substituent Position : The 4-methoxybenzyl group at C3 (vs. C7 in 4j) could alter electronic distribution, affecting interactions with hydrophobic enzyme pockets .
  • Functional Groups : Dione moieties (vs. thioether or diamine groups) increase polarity, likely reducing logP and enhancing aqueous solubility .
Physicochemical Properties
  • Melting Points : The target compound is expected to exhibit a high melting point (>250°C), consistent with analogues like 4j and 4h (), due to strong intermolecular hydrogen bonding from dione groups .
  • Spectroscopic Data :
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxybenzyl) align with data for 4j .
    • NMR : The 4-methoxybenzyl group would show characteristic aromatic protons at δ 6.8–7.4 ppm and a methoxy singlet at δ ~3.8 ppm, similar to compound 4j .

Biological Activity

3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione (CAS: 1392484-74-0) is a compound of increasing interest due to its potential biological activities. This article aims to consolidate current research findings regarding its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.287 g/mol
  • CAS Number : 1392484-74-0

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies on related dihydropyrimidine derivatives have shown efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Analgesic Properties

A study focused on pyrrolo[3,2-d]pyrimidine derivatives demonstrated promising analgesic effects. In tests comparing the analgesic potency of these compounds with standard analgesics like morphine and aspirin, certain derivatives exhibited ED50 values lower than those of traditional painkillers, indicating a potential for new analgesic development .

CompoundED50 (mg/kg)Reference
Morphine2.44
Aspirin266.7
Pyrrolo Derivative0.67 - 1.10

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. Similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in various conditions.

Structure-Activity Relationships (SAR)

The biological activity of 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine is influenced by its structural features:

  • Methoxy Group : The presence of the methoxy group at the para position significantly enhances the compound's lipophilicity and biological activity.
  • Dihydropyrimidine Core : The dihydropyrimidine structure is critical for the interaction with biological targets, influencing binding affinity and selectivity.

Case Studies

  • Analgesic Efficacy : A comparative study evaluated the analgesic effects of various pyrrolo derivatives in animal models. The results indicated that certain modifications in the chemical structure led to enhanced potency compared to traditional analgesics .
  • Antimicrobial Screening : In vitro studies demonstrated that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall integrity .

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